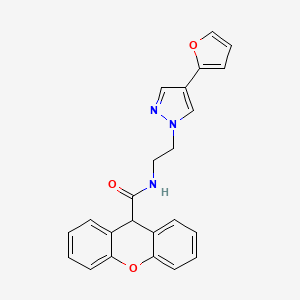
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan-based derivatives, including compounds structurally related to the compound , has been reported in the literature . For instance, a general procedure for the synthesis of a related compound, N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide, involves the addition of 4-Pyridine carbohydrazide to a suspension of a precursor compound in 100% ethanol .Molecular Structure Analysis
The molecular structure of furan-based compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . The optimized molecular structure and vibrational frequencies can be determined using these techniques, and the results can be compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
Furan-based compounds are involved in various chemical reactions. For instance, they play a role in synthesizing and modifying heterocyclic compounds through photochemical methods. Additionally, they can undergo reactions to form new heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-based compounds can be analyzed using various techniques. For instance, vibrational spectral analysis can provide insights into the structural characteristics of the compound . Additionally, the molecular weight and other properties can be computed .Wirkmechanismus
The mechanism of action of Xanthone is still not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Xanthone has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Xanthone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, Xanthone has been found to reduce lipid peroxidation and DNA damage, which are associated with various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Xanthone has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, Xanthone has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, Xanthone has poor bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for Xanthone research. One potential direction is the development of Xanthone derivatives with improved bioavailability and therapeutic efficacy. Another direction is the investigation of the synergistic effects of Xanthone with other compounds, such as chemotherapy drugs. Furthermore, the potential use of Xanthone as a diagnostic tool for cancer and other diseases is an area that warrants further investigation.
Conclusion:
In conclusion, Xanthone is a natural compound with potential therapeutic properties. It has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. Xanthone exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. Although Xanthone has several advantages for lab experiments, its limited solubility in water and poor bioavailability can limit its therapeutic potential. However, the potential use of Xanthone derivatives and the investigation of its synergistic effects with other compounds are areas that warrant further research.
Synthesemethoden
Xanthone can be synthesized using various methods, including the condensation of 2-hydroxybenzophenones with aromatic aldehydes and the reaction of α-bromoketones with substituted phenols. However, the most commonly used method is the Friedel-Crafts acylation of substituted phenols with phthalic anhydride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Xanthone has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting angiogenesis. Xanthone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, Xanthone has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-11-12-26-15-16(14-25-26)19-10-5-13-28-19)22-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)22/h1-10,13-15,22H,11-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWNYJENMQZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


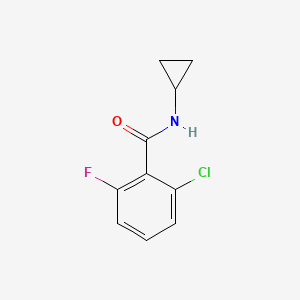
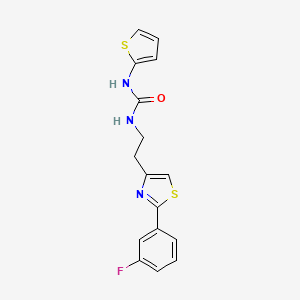
![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)

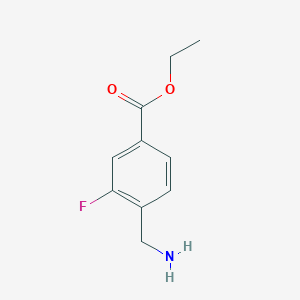




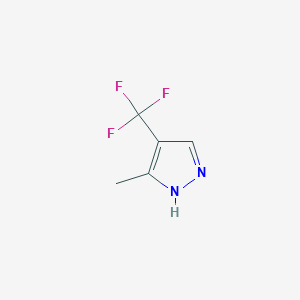
![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)